molecular formula C21H19NO B3423444 N-benzyl-4-methyl-N-phenylbenzamide CAS No. 302949-32-2

N-benzyl-4-methyl-N-phenylbenzamide

Cat. No.: B3423444
CAS No.: 302949-32-2
M. Wt: 301.4 g/mol
InChI Key: MHRFMPFZXWBWBG-UHFFFAOYSA-N
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Description

N-benzyl-4-methyl-N-phenylbenzamide is an organic compound with the molecular formula C21H19NO. It belongs to the class of benzanilides, which are derivatives of benzamide. This compound is characterized by the presence of a benzyl group, a methyl group, and a phenyl group attached to the benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-benzyl-4-methyl-N-phenylbenzamide can be synthesized through the condensation of 4-methylbenzoic acid with N-benzyl-N-phenylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group, followed by the addition of the amine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or ruthenium complexes can be used to facilitate the reaction, and the process parameters are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-methyl-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride are used for electrophilic substitution, while nucleophiles like sodium methoxide are used for nucleophilic substitution.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-benzyl-4-methyl-N-phenylbenzamide is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-benzyl-4-methyl-N-phenylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-phenylbenzamide: Similar structure but lacks the benzyl group.

    N-benzyl-N-methylbenzamide: Similar structure but lacks the phenyl group.

    N-phenylbenzamide: Lacks both the benzyl and methyl groups.

Uniqueness

N-benzyl-4-methyl-N-phenylbenzamide is unique due to the presence of both benzyl and methyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-benzyl-4-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-17-12-14-19(15-13-17)21(23)22(20-10-6-3-7-11-20)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRFMPFZXWBWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501264391
Record name 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302949-32-2
Record name 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302949-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-phenyl-N-(phenylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501264391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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